4-Bromo-2-(2,2-diethoxyethoxy)-1-methylbenzene
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Overview
Description
4-Bromo-2-(2,2-diethoxyethoxy)-1-methylbenzene is an organic compound with the molecular formula C12H17BrO2. This compound is characterized by the presence of a bromine atom at the 4th position, a diethoxyethoxy group at the 2nd position, and a methyl group at the 1st position on the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-methylbenzene typically involves the following steps:
Etherification: The diethoxyethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzene with diethoxyethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Methylation: The methyl group is introduced using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2-diethoxyethoxy)-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Methoxy or ethoxy derivatives.
Scientific Research Applications
4-Bromo-2-(2,2-diethoxyethoxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2-diethoxyethoxy)-1-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and diethoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
- 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene
Comparison
4-Bromo-2-(2,2-diethoxyethoxy)-1-methylbenzene is unique due to the presence of a methyl group at the 1st position, which influences its chemical reactivity and physical properties. In comparison, similar compounds with different substituents (e.g., fluorine instead of methyl) exhibit variations in their reactivity, stability, and applications.
Properties
Molecular Formula |
C13H19BrO3 |
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Molecular Weight |
303.19 g/mol |
IUPAC Name |
4-bromo-2-(2,2-diethoxyethoxy)-1-methylbenzene |
InChI |
InChI=1S/C13H19BrO3/c1-4-15-13(16-5-2)9-17-12-8-11(14)7-6-10(12)3/h6-8,13H,4-5,9H2,1-3H3 |
InChI Key |
NHLXEHFPQHXBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=C(C=CC(=C1)Br)C)OCC |
Origin of Product |
United States |
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